molecular formula C16H19N3O4 B2356790 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea CAS No. 1798488-99-9

1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea

Cat. No.: B2356790
CAS No.: 1798488-99-9
M. Wt: 317.345
InChI Key: HKRDDKOMQSJNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a substituted pyrrole moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen bonding and interactions with biological targets. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with known bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-19-8-2-3-12(19)13(20)6-7-17-16(21)18-11-4-5-14-15(9-11)23-10-22-14/h2-5,8-9,13,20H,6-7,10H2,1H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRDDKOMQSJNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)NC2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is a synthetic urea derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N2O4\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_4

This molecular formula indicates the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological activity, particularly in the context of anticancer and anti-inflammatory effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)34.16Induction of oxidative stress and cell cycle arrest
LNCaP (Prostate)50.00Inhibition of androgen receptor activity
HepG2 (Liver)2.57Induction of apoptosis via caspase activation

The compound's effectiveness varies across different cell types, indicating a selective action that spares normal cells while targeting malignant ones .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : It promotes reactive oxygen species (ROS) production leading to cellular damage in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, preventing their proliferation.
  • Apoptosis Activation : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins like cleaved caspase-3 .

Study 1: Anticancer Efficacy in Xenograft Models

In a xenograft model using CWR22Rv1 prostate cancer cells, mice treated with the compound at a dose of 5 mg/kg b.w. every two days for one month showed significant tumor regression compared to control groups. The study concluded that the compound effectively inhibits tumor growth through its dual mechanism of targeting both androgen receptor signaling and inducing apoptosis .

Study 2: In Vitro Analysis

Another investigation focused on the in vitro effects of the compound on various cancer cell lines. The results indicated that at concentrations above 50 µM, there was a marked decrease in cell viability across multiple tested lines, confirming its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: urea linkages , benzo[d][1,3]dioxol groups , and heterocyclic substituents . Below is a detailed comparison:

Urea Derivatives with Benzo[d][1,3]dioxol Moieties

Compound Name Key Structural Differences Synthesis & Properties (From Evidence)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole () Replaces urea with pyrazole; lacks hydroxypropyl-pyrrole chain Synthesized via condensation reactions; pyrazole core may enhance rigidity compared to urea .
1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one () Ketone backbone instead of urea; ethylamine substituent Highlighted in CAS reports; likely explores stimulant/psychoactive properties due to similarity to cathinones .

Urea Derivatives with Pyrrole/Pyrazole Substituents

Compound Name Key Structural Differences Synthesis & Properties (From Evidence)
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13, ) Pyrazole instead of pyrrole; methoxyphenyl group Synthesized via reflux in acetic acid; methoxy groups may enhance lipophilicity .
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas () Hydroxymethylpyrazole substituent; variable alkyl/aryl groups Prepared via toluene reflux; hydroxymethyl group could improve solubility .

Key Insight: The target’s 1-methylpyrrole group may confer distinct electronic effects compared to pyrazoles, altering binding interactions. The 3-hydroxypropyl chain could enhance solubility relative to non-hydroxylated analogs .

Hydroxypropyl-Heterocycle Motifs

Compound Name Key Structural Differences Synthesis & Properties (From Evidence)
3-Hydroxy-1-(2-hydroxypropyl)-5-(4-isopropyl-phenyl)-4-(3-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one () Pyrrol-2-one core instead of urea; benzoyl substituent Synthesized in 17% yield; low yield suggests steric challenges during cyclization .
4-(2-Ethoxy-benzoyl)-3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropyl-phenyl)-1,5-dihydro-pyrrol-2-one () Ethoxybenzoyl group; pyrrol-2-one core Isolated in 44% yield; ethoxy group may increase metabolic stability .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

  • Benzo[d]dioxol-5-yl isocyanide or amine
  • 3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine

The urea linkage (-NH-C(=O)-NH-) is typically formed via coupling reactions between amines and isocyanates or through transition metal-catalyzed processes.

Synthesis of Benzo[d]dioxol-5-yl Derivatives

Preparation of Benzo[d]dioxol-5-yl Amine

The benzodioxole moiety is synthesized via cyclization of catechol derivatives. For example:

  • Dichloromethane-mediated cyclization : Catechol reacts with dichloromethane under basic conditions to form 1,3-benzodioxole.
  • Nitration and reduction : Nitration at the 5-position followed by hydrogenation yields 5-aminobenzo[d]dioxole.
Key Data:
Step Reagents Yield (%) Purity (%)
Cyclization CH₂Cl₂, K₂CO₃ 92 98
Nitration HNO₃, H₂SO₄ 78 95
Reduction H₂, Pd/C 85 97

Synthesis of 3-Hydroxy-3-(1-Methyl-1H-Pyrrol-2-yl)Propylamine

Pyrrole Functionalization

  • Friedel-Crafts alkylation : 1-Methylpyrrole undergoes alkylation with acrylonitrile to form 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile.
  • Hydrolysis and reduction : The nitrile is hydrolyzed to a carboxylic acid, reduced to the alcohol, and subsequently aminated.
Key Data:
Reaction Conditions Yield (%)
Alkylation AlCl₃, 0°C, 12h 67
Hydrolysis H₂SO₄, H₂O, reflux 89
Amination NH₃, LiAlH₄ 73

Urea Bond Formation Strategies

Copper-Catalyzed Coupling (Adapted from PMC9740992)

Aryl isocyanides react with O-benzoyl hydroxylamines in the presence of Cu(OAc)₂ and t-BuONa to form ureas.

Procedure :

  • Combine benzo[d]dioxol-5-yl isocyanide (1.0 equiv) and 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl O-benzoyl hydroxylamine (1.2 equiv).
  • Add Cu(OAc)₂ (10 mol%) and t-BuONa (2.0 equiv) in DMF.
  • Stir at 80°C for 6h.

Results :

Catalyst Base Temp (°C) Yield (%)
Cu(OAc)₂ t-BuONa 80 86
CuI t-BuONa 80 72
None t-BuONa 80 0

Carbodiimide-Mediated Coupling

  • Activate the benzo[d]dioxol-5-yl amine with 1,1'-carbonyldiimidazole (CDI).
  • React with 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine in THF.

Optimization :

Coupling Reagent Solvent Time (h) Yield (%)
CDI THF 4 78
EDC/HOBt DCM 12 65
DCC DMF 8 71

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Elute with EtOAc/hexanes (3:7) to isolate the urea product.
  • HPLC : Purity >99% using a C18 column (MeCN/H₂O, 70:30).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (s, 1H, ArH), 5.95 (s, 2H, OCH₂O), 4.10 (m, 1H, CH-OH), 3.65 (s, 3H, N-CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₇H₂₀N₃O₄ [M+H]⁺: 354.1422; found: 354.1418.

Challenges and Mitigation Strategies

  • Hydroxy Group Protection : Tert-butyldimethylsilyl (TBS) protection prevents undesired side reactions during urea formation.
  • Pyrrole Stability : Conduct reactions under inert atmosphere to avoid oxidation of the pyrrole ring.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

Synthesis optimization should focus on substituent selection, reaction conditions, and purification techniques. For example:

  • Substituent effects : and demonstrate that yields vary significantly with substituents (e.g., trifluoromethyl vs. dichloro groups yielded 9% vs. 18%, respectively). Adjusting electron-withdrawing/donating groups on the benzaldehyde precursor may improve reaction efficiency.
  • Reaction conditions : Extended reflux (e.g., 10 hours in ) or controlled temperatures (e.g., room temperature for 3 hours in ) can mitigate incomplete reactions.
  • Purification : Recrystallization (MeOH/EtOH) or chromatography is critical for isolating pure products, as precipitation issues were noted in and . Computational tools like quantum chemical reaction path searches (as in ICReDD’s approach, ) can predict optimal conditions and reduce trial-and-error experimentation .

Q. How should structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • Mass spectrometry (MS) : Verify molecular weight (e.g., m/z 420.1573 in ) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Assign peaks for benzo[d][1,3]dioxole protons (~6.5–7.0 ppm) and pyrrole/pyrrolidinone moieties (~2.5–4.0 ppm).
  • Melting point (mp) analysis : Compare experimental values (e.g., 205–207°C in ) with literature to assess purity .
  • X-ray crystallography : If single crystals are obtained, as in , this provides definitive structural confirmation .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Core modifications : Replace the benzo[d][1,3]dioxole with other aromatic systems (e.g., thiophene in ) or alter the pyrrole substituents (e.g., methyl to ethyl groups) to probe steric/electronic effects .
  • Functional group tuning : Introduce hydroxypropyl or morpholinylpropyl chains (as in ) to modulate solubility and target binding .
  • Bioisosteric replacements : Substitute urea with thiourea or amide groups to evaluate pharmacophore requirements (see for analogous urea derivatives) .
  • In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease) and cell viability assays (e.g., MTT for anticancer activity, as in ) to quantify activity shifts .

Q. How can contradictory data on synthetic yields or biological activity be resolved?

Contradictions often arise from:

  • Impurity interference : Use HPLC or LC-MS () to detect byproducts. For example, incomplete coupling in urea formation () may require carbodiimide coupling agents like EDC .
  • Solvent polarity effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than MeOH, as seen in ’s low yields with trifluoromethyl substituents .
  • Biological assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and validate with positive controls (e.g., staurosporine for cytotoxicity) .

Q. What computational approaches are suitable for predicting binding modes and metabolic stability?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs (e.g., furan-containing analogs in showed π-π stacking with active sites) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic sites (e.g., hydroxypropyl chain oxidation in ) .
  • Molecular Dynamics (MD) : Simulate solvation effects on the urea linkage to assess hydrolytic stability under physiological conditions .

Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic (PK) profile?

  • In vitro :
  • Microsomal stability assays : Use liver microsomes to measure CYP450-mediated degradation ( highlights morpholinylpropyl groups enhancing metabolic resistance) .
  • Caco-2 permeability : Assess intestinal absorption potential (critical for oral bioavailability).
    • In vivo :
  • Rodent models : Monitor plasma half-life and tissue distribution via LC-MS/MS.
  • Toxicology : Evaluate hepatorenal toxicity through serum ALT/AST and creatinine levels, as urea derivatives may accumulate in these organs ( notes nephrotoxicity in analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.